- Synthesis of phenothiazines via ligand-free CuI-catalyzed cascade C-S and C-N coupling of aryl ortho-dihalides and ortho-aminobenzenethiolsChemical Communications (Cambridge, 2012, 48(43), 5367-5369,
Cas no 92-30-8 (2-(Trifluoromethyl)phenothiazine)
92-30-8 structure
2-(Trifluoromethyl)phenothiazine Properties
Names and Identifiers
-
- 2-(Trifluoromethyl)-10H-phenothiazine
- 10H-Phenothiazine, 2-(trifluoromethyl)-
- 2-(Trifluoromethyl)phenothiazine
- 2-(Trifluoromethyl)-Phenothiazine
- 2-(TRIFLUOROMETHYL)DIBENZOTHIAZINE
- 2-(Trifluoromethyl)p
- 2-Trifluoromethyl-10H-phenothiazine
- Phenothiazine,2-(trifluoromethyl)- (6CI,7CI,8CI)
- NSC 50438
- 2-Trifluoromethylphenothiazine
- Trifluoromethylphenothiazine
- PHENOTHIAZINE, 2-(TRIFLUOROMETHYL)-
- 2-(Triflouomethyl) phenothiazine
- RKGYJVASTMCSHZ-UHFFFAOYSA-N
- 877S053KX3
- C13H8F3NS
- cid_7082
- KSC494M0F
- 2-(Trifluoromethyl)-10H-phenothiazine (ACI)
- Phenothiazine, 2-(trifluoromethyl)- (6CI, 7CI, 8CI)
- Q27164667
- T1407
- AS-14298
- T-6400
- inverted exclamation markY98% (HPLC)
- BDBM65841
- AC-1827
- CHEMBL541018
- SR-01000441858-1
- 2-(Trifluoromethyl)-10H-phenothiazine #
- NSC-50438
- SR-01000441858
- SCHEMBL560225
- DB-019568
- 4-27-00-01352 (Beilstein Handbook Reference)
- MLS003166902
- NSC50438
- BRN 0226580
- CHEBI:92925
- TRIFLUOROMETHYL)-10H-PHENOTHIAZINE, 2-(
- BRD-K53032901-001-03-8
- CCG-44949
- DTXSID3059050
- CS-W021465
- 2-trifluoromethyl-phenothiazine
- ALBB-036523
- SY049028
- Z104478346
- SR-01000441858-2
- MFCD00005018
- AKOS001305498
- EINECS 202-145-7
- 2-trifluoromethyl phenothiazine
- STK325860
- O10543
- SMR001814476
- 92-30-8
- EN300-20475
- UNII-877S053KX3
- NS00041388
- 2-(Trifluoromethyl)-10H-phenothiazine; 2-(Trifluoromethyl)phenothiazine; NSC 50438
- +Expand
-
- MFCD00005018
- RKGYJVASTMCSHZ-UHFFFAOYSA-N
- 1S/C13H8F3NS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)18-12/h1-7,17H
- FC(C1C=C2C(SC3C(N2)=CC=CC=3)=CC=1)(F)F
- 0226580
Computed Properties
- 267.03300
- 1
- 5
- 0
- 267.033
- 18
- 307
- 0
- 0
- 0
- 0
- 0
- 1
- 5
- nothing
- 0
- 37.3
Experimental Properties
- 5.05160
- 37.33000
- 1.531
- 361.1℃ at 760 mmHg
- 188.0 to 192.0 deg-C
- 210°C
- Crystalline compound
- Not determined
- 1.3491 (estimate)
2-(Trifluoromethyl)phenothiazine Security Information
2-(Trifluoromethyl)phenothiazine Customs Data
- 2934300000
-
China Customs Code:
2934300000Overview:
2934300000. Compounds containing a phenothiazine ring system(Phenothiazine ring system, whether hydrogenated or not,Compounds not further fused ). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Trifluoromethyl)phenothiazine Price
2-(Trifluoromethyl)phenothiazine Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 48 h, 120 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Ferric citrate Solvents: Dimethylformamide ; 25 - 30 °C; 30 °C → 110 °C; 2 h, 110 °C
1.2 Reagents: Potassium carbonate ; 12 h, 110 °C
1.2 Reagents: Potassium carbonate ; 12 h, 110 °C
Reference
- Efficient and Regioselective Synthesis of Phenothiazine via Ferric Citrate Catalyzed C-S/C-N Cross-CouplingLetters in Organic Chemistry, 2019, 16(1), 16-24,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sulfur ; rt → 130 °C; 130 °C
1.2 Reagents: Iodine ; 130 °C → 190 °C; 1 h, 185 - 190 °C; 190 °C → 100 °C
1.3 Solvents: Toluene ; 100 °C
1.4 Reagents: Water ; 5 min, 100 °C
1.2 Reagents: Iodine ; 130 °C → 190 °C; 1 h, 185 - 190 °C; 190 °C → 100 °C
1.3 Solvents: Toluene ; 100 °C
1.4 Reagents: Water ; 5 min, 100 °C
Reference
- Preparation method of Fluphenazine hydrochloride for treating mental diseases, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: L-Proline , Cuprous iodide Solvents: 2-Methoxyethanol ; 28 h, 90 °C; 72 h, 110 °C
Reference
- Assembly of Substituted Phenothiazines by a Sequentially Controlled CuI/L-Proline-Catalyzed Cascade C-S and C-N Bond FormationAngewandte Chemie, 2010, 49(7), 1291-1294,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Pinacolborane Catalysts: Triethylborane , Potassium hydroxide Solvents: Tetrahydrofuran ; 24 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 °C
Reference
- Combined KOH/BEt3 Catalyst for Selective Deaminative Hydroboration of Aromatic Carboxamides for Construction of LuminophoresOrganic Letters, 2020, 22(20), 8086-8090,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 48 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Reference
- Copper salt-catalyzed synthesis of phenothiazine compounds, China, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 10 h, 130 °C; 130 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Reference
- Transition-metal-free synthesis of phenothiazines from S-2-acetamidophenyl ethanethioate and ortho-dihaloarenesSynthetic Communications, 2017, 47(7), 710-715,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Triethoxysilane Catalysts: Sodium triethylborohydride Solvents: tert-Butyl methyl ether ; 24 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
Reference
- Hydride-catalyzed selectively reductive cleavage of unactivated tertiary amides using hydrosilaneCatalysis Science & Technology, 2019, 9(15), 3874-3878,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: [(Phenylmethyl)sulfonyl]benzene , Potassium iodide Solvents: Chlorobenzene ; 24 h, 140 °C
Reference
- Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditionsRSC Advances, 2013, 3(40), 18605-18608,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline , Ferrous sulfate Solvents: Dimethylformamide ; 24 h, rt → 135 °C
Reference
- Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling ReactionJournal of Organic Chemistry, 2015, 80(12), 6128-6132,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: 1,10-Phenanthroline , Potassium tert-butoxide , Ferrous sulfate Solvents: Dimethylformamide ; rt → 135 °C; 24 h, 135 °C
Reference
- Iron-catalyzed synthesis of phenothiazine derivatives, China, , ,
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sodium carbonate , Polyoxyethylene sorbitan monooleate Catalysts: Cuprous iodide
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Sulfur Catalysts: Iodine
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Sulfur Catalysts: Iodine
Reference
- Simplified method for the synthesis of 2-(trifluoromethyl)phenothiazine, Russian Federation, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
- Identification of 10-acyl derivatives of phenothiazine by potassium bromate oxidation in acid mediumFarmatsiya (Moscow, 1989, 38(1), 40-2,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
Reference
- Preparation of phenothiazine compounds as antiviral compounds, World Intellectual Property Organization, , ,
Synthetic Circuit 18
Reaction Conditions
Reference
- Preparation of substituted azaheteroaryl derivatives and analogs for use as stem cell differentiators, World Intellectual Property Organization, , ,
Synthetic Circuit 19
Reaction Conditions
Reference
- Synthesis of deuterium-labeled fluphenazineJournal of Pharmaceutical Sciences, 1984, 73(1), 87-90,
Synthetic Circuit 20
Reaction Conditions
Reference
- Heterocyclic free radicals. Part 7. Substituent effects on the distribution of spin density in the cation, neutral, and nitroxide radicals of phenothiazineJournal of the Chemical Society, 1977, (4), 517-25,
2-(Trifluoromethyl)phenothiazine Raw materials
- N-Phenyl-3-(trifluoromethyl)aniline
- 3-Amino-4-iodobenzotrifluoride
- Ethanethioic acid,S-[2-(acetylamino)phenyl] ester
- acetamide, N-(2-mercaptophenyl)-
- 1-2-(Trifluoromethyl)-10H-phenothiazin-10-ylethanone
- Benzenethiol,2-amino-4-(trifluoromethyl)-
- 10H-Phenothiazine-10-propanamine,N,N,b-trimethyl-2-(trifluoromethyl)-
- 1-Propanone,3-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-
- 3-(Trifluoromethyl)acetanilide
- 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
- 2-Bromoiodobenzene
- 2-Bromo-benzenethiol
- 1-Bromo-2-iodo-4-(trifluoromethyl)benzene
- 4-Chloro-3-iodobenzotrifluoride
- 1-Bromo-2-chlorobenzene
2-(Trifluoromethyl)phenothiazine Preparation Products
2-(Trifluoromethyl)phenothiazine Suppliers
Hubei Wande Chemical Co.,Ltd.
Audited Supplier
(CAS:92-30-8)
CHEN DAN DAN
15827180502
1148980033@qq.com
J&K Scientific
Audited Supplier
(CAS:92-30-8)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
Changsha Chemoway Imp&Exp Co.,Ltd
Audited Supplier
(CAS:92-30-8)
WU JING LI
15388971408
1761256297@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:92-30-8)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:92-30-8)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier
(CAS:92-30-8)
XU NV SHI
15221998634
1986399151@qq.com
2-(Trifluoromethyl)phenothiazine Related Literature
-
Bin Liu,Tuo Ding,Wei-Jie Hua,Xue-Mei Liu,Huai-Ming Hu,Shu-Hua Li,Li-Min Zheng Dalton Trans. 2013 42 3429
-
Kejie Du,Jiewen Liang,Yi Wang,Junfeng Kou,Chen Qian,Liangnian Ji,Hui Chao Dalton Trans. 2014 43 17303
-
3. A metal- and oxidizing-reagent-free anodic para-selective amination of anilines with phenothiazinesYan-Chen Wu,Shuai-Shuai Jiang,Ren-Jie Song,Jin-Heng Li Chem. Commun. 2019 55 4371
-
Craig P. Butts,Michael Green,Thomas N. Hooper,Richard J. Kilby,John E. McGrady,Dimitrios A. Pantazis,Christopher A. Russell Chem. Commun. 2008 856
-
Mona A. Mohamed,Ahmed S. Saad,Sara H. Koshek,Mohamed R. El-Ghobashy New J. Chem. 2018 42 9911
-
Céline Réthoré,Marc Fourmigué,Narcis Avarvari Chem. Commun. 2004 1384
-
D. Stankovi?,T. Dimitrijevi?,D. Kuzmanovi?,M. P. Krsti?,B. B. Petkovi? RSC Adv. 2015 5 107058
-
Yuanhui Lu,Tianxiang Chen,Xiaoyu Xiao,Ninghua Huang,Yadong Dou,Wanxing Wei,Zhuan Zhang,Tsz Woon Benedict Lo,Taoyuan Liang Catal. Sci. Technol. 2022 12 5390
-
Andrey B. Lysenko,Ganna A. Senchyk,J?rg Lincke,Daniel L?ssig,Andrey A. Fokin,Ekaterina D. Butova,Peter R. Schreiner,Harald Krautscheid,Konstantin V. Domasevitch Dalton Trans. 2010 39 4223
-
D. Stankovi?,T. Dimitrijevi?,D. Kuzmanovi?,M. P. Krsti?,B. B. Petkovi? RSC Adv. 2015 5 107058
92-30-8 (2-(Trifluoromethyl)phenothiazine) Related Products
- 77-90-7(Tributyl O-Acetylcitrate)
- 4221-99-2((+)-2-Butanol)
- 68-89-3(Metamizole sodium)
- 3618-72-2(Disperse Blue 79:1)
- 103-72-0(Phenyl isothiocyanate)
- 121-81-3(Nitromide)
- 116-38-1(Edrophonium chloride)
- 458-52-6(2-Fluoro-4-methoxyaniline)
- 383-65-3(N-Allyl-2,2,2-trifluoroacetamide)
- 95-33-0(N-Cyclohexylbenzodthiazole-2-sulfonamide)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:92-30-8)2-(Trifluoromethyl)phenothiazine
99%
500g
279.0